molecular formula C19H17Cl3O2 B1246559 Clionastatin A

Clionastatin A

Cat. No.: B1246559
M. Wt: 383.7 g/mol
InChI Key: OFMUBMLCGMAWGO-GJQMJKEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clionastatin A is an androstanoid that is androsta-3,5,8,16-tetraene substituted by chloro groups at positions 1, 12 and 19 and oxo groups at positions 7 and 15 (the 1beta,2alpha stereoisomer). It is isolated from burrowing sponge Cliona nigricans and exhibits cytotoxic efficacy. It has a role as a metabolite and an antineoplastic agent. It is an androstanoid, a 7-oxo steroid, a 15-oxo steroid and a chlorinated steroid.

Scientific Research Applications

Discovery and Structural Analysis

  • Discovery : Clionastatin A, along with Clionastatin B, was first identified in the burrowing sponge Cliona nigricans. These compounds are notable as the first polyhalogenated steroids found in a natural organism and the first examples of halogenated androstanes in nature. Both clionastatins exhibited potent cytotoxicity (Fattorusso et al., 2004).

  • Structural Analysis : The synthesis of the ABC tricyclic ring system of clionastatins has been achieved, lending strong support to the original structural proposal of these molecules. This synthetic approach also highlights an unexpected substrate-dependent reversal in alkene chlorination diastereoselectivity, which could be useful for future enantioselective synthesis (Tartakoff & Vanderwal, 2014).

Synthesis and Structural Refinement

  • Total Synthesis : The first total synthesis of clionastatins A and B was achieved asymmetrically. This synthesis included steps such as Ireland-Claisen rearrangement, acyl radical conjugate addition, and an intramolecular Heck reaction. This work also led to the discovery that the true structures of clionastatins A and B are C14 epimers of the originally proposed structures (Ju, Wang, Tian, & Gui, 2021).

  • Two-Stage Syntheses : A unique two-stage chlorination-oxidation strategy was developed for the synthesis of this compound and B from testosterone. This method includes stereoselective dichlorination, one-pot photochemical dibromination-reductive debromination, and Wharton transposition (Cui, Shen, Chen, Wang, Wei, Fu, Lei, Wang, Bi, & Zhang, 2022).

Properties

Molecular Formula

C19H17Cl3O2

Molecular Weight

383.7 g/mol

IUPAC Name

(1S,2S,10S,13R,14R)-1,2-dichloro-10-(chloromethyl)-13-methyl-2,11,12,14-tetrahydro-1H-cyclopenta[a]phenanthrene-7,15-dione

InChI

InChI=1S/C19H17Cl3O2/c1-18-6-4-11-15(16(18)13(23)5-7-18)14(24)8-10-2-3-12(21)17(22)19(10,11)9-20/h2-3,5,7-8,12,16-17H,4,6,9H2,1H3/t12-,16-,17+,18+,19-/m0/s1

InChI Key

OFMUBMLCGMAWGO-GJQMJKEGSA-N

Isomeric SMILES

C[C@]12CCC3=C([C@@H]1C(=O)C=C2)C(=O)C=C4[C@@]3([C@@H]([C@H](C=C4)Cl)Cl)CCl

Canonical SMILES

CC12CCC3=C(C1C(=O)C=C2)C(=O)C=C4C3(C(C(C=C4)Cl)Cl)CCl

synonyms

clionastatin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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